Fmoc-D-phe(3-ome)-OH

Descripción general

Descripción

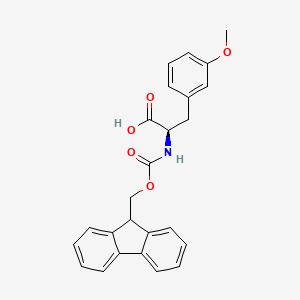

Fmoc-D-phe(3-ome)-OH is a derivative of phenylalanine, an amino acid commonly found in proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-phenylalanine, with a methoxy group at the 3-position of the phenyl ring. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-phe(3-ome)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Methoxylation: The phenyl ring of the protected D-phenylalanine is then methoxylated at the 3-position. This can be done using methanol and a suitable catalyst under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group of D-phenylalanine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Piperidine or hydrazine can be used to remove the Fmoc group under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of aldehydes or acids.

Reduction: Free D-phenylalanine.

Substitution: Various substituted derivatives of D-phenylalanine.

Aplicaciones Científicas De Investigación

Fmoc-D-phe(3-ome)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it ideal for solid-phase peptide synthesis.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the behavior of modified amino acids in biological systems.

Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a component of biomaterials for tissue engineering.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mecanismo De Acción

The mechanism of action of Fmoc-D-phe(3-ome)-OH is primarily related to its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in various biochemical reactions, including peptide bond formation. The methoxy group at the 3-position of the phenyl ring can influence the compound’s reactivity and interaction with other molecules, potentially affecting its binding affinity and specificity.

Comparación Con Compuestos Similares

Fmoc-D-phe-OH: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

Fmoc-L-phe(3-ome)-OH: The L-isomer of the compound, which may exhibit different biological activity and reactivity due to its stereochemistry.

Boc-D-phe(3-ome)-OH: Uses a different protecting group (tert-butyloxycarbonyl) which can be removed under different conditions, offering an alternative synthetic route.

Uniqueness: Fmoc-D-phe(3-ome)-OH is unique due to the combination of the Fmoc protecting group and the methoxy substitution. This combination provides enhanced stability and specific reactivity, making it particularly useful in peptide synthesis and other applications where controlled protection and deprotection of the amino group are required.

Actividad Biológica

Fmoc-D-phe(3-ome)-OH (Fluorenylmethoxycarbonyl-D-phenylalanine with a methoxy group at the 3-position) is a modified amino acid that plays a significant role in peptide synthesis and biological research. Its unique structure provides various applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This article explores its biological activity, synthesis methods, and applications in scientific research.

- Molecular Formula : CHNO

- CAS Number : 917099-04-8

- Purity : Typically 95% or higher

- Physical Form : Lyophilized powder

The Fmoc group serves as a protective group for the amino functionality, allowing for selective reactions during peptide synthesis. The methoxy substitution enhances the compound's stability and influences its interaction with biological targets.

Synthesis Methods

The synthesis of this compound generally involves the following steps:

- Protection of the Amino Group : D-phenylalanine is reacted with Fmoc-chloride in a basic medium (e.g., sodium carbonate).

- Methoxylation : The phenyl ring is methoxylated at the 3-position using methanol and a suitable catalyst under controlled conditions.

This method ensures high yields and purity, making it suitable for both laboratory and industrial applications .

This compound acts primarily as a building block in peptide synthesis. The Fmoc group protects the amino group during reactions, preventing side reactions while enabling the formation of peptide bonds upon its removal. The methoxy group can influence binding affinities and reactivities, which are crucial for its biological applications.

Applications in Research

- Peptide Synthesis : this compound is widely used in solid-phase peptide synthesis (SPPS), where it contributes to the construction of peptides with specific biological activities.

- Protein Interactions : It serves as a model compound for studying protein-protein interactions and enzyme-substrate specificity, providing insights into biochemical pathways .

- Therapeutic Potential : Research indicates potential applications in drug delivery systems and biomaterials for tissue engineering due to its biocompatibility and functional properties .

Binding Affinity Studies

Recent studies have evaluated the binding affinity of peptides synthesized using this compound at various receptors:

| Peptide | Receptor | IC (nM) | Maximal Stimulation (%) |

|---|---|---|---|

| Peptide A | hMC4R | 4.1 | 18 |

| Peptide B | hMC4R | 0.7 | 19 |

These findings suggest that modifications at specific positions can significantly enhance binding potency and receptor selectivity, highlighting the importance of structural variations in peptide design .

Hydrogel Formation

This compound has been incorporated into self-assembled hydrogels for biomedical applications. These hydrogels exhibit favorable mechanical properties and biocompatibility, making them suitable for drug delivery systems and tissue engineering scaffolds. The introduction of D-amino acids like this compound has been shown to improve enzymatic stability while maintaining desired biological functions .

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)14-23(24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKQVAWYVGALAQ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373266 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-04-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.